molecular formula C11H10FNO B1428990 2-(Cyclopropylmethoxy)-5-fluorobenzonitrile CAS No. 1342025-16-4

2-(Cyclopropylmethoxy)-5-fluorobenzonitrile

Cat. No. B1428990
M. Wt: 191.2 g/mol
InChI Key: MWRGKVOKHWPFFT-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its physical state (solid, liquid, gas) at room temperature.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, electrical and thermal conductivity, and chemical stability.


Scientific Research Applications

Medicinal Chemistry: Antibacterial Activity

The compound “2-(2-(Cyclopropylmethoxy) Phenyl)-5-Methyl-1,3,4- Oxadiazole” has been studied for its antibacterial activity . The research was conducted by the Oriental Journal of Chemistry.

Summary of the Application

The compound was synthesized and tested for its antibacterial properties. The study found that the compound possesses a variety of biological activities, which makes it an important structural unit in medicinal chemistry .

Methods of Application or Experimental Procedures

The compound was prepared from N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide using triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile at 100°C for 1 hour .

2-(Cyclopropylmethoxy)acetic acid

Another related compound is “2-(Cyclopropylmethoxy)acetic acid”. This compound has been studied for its chemical properties . Again, the specific applications or experimental procedures were not provided in the search results .

2-(Cyclopropylmethoxy)acetic acid

Another related compound is “2-(Cyclopropylmethoxy)acetic acid”. This compound has been studied for its chemical properties . Again, the specific applications or experimental procedures were not provided in the search results .

2-(2-(Cyclopropylmethoxy) Phenyl)-5-Methyl-1,3,4- Oxadiazole

This compound has been synthesized and tested for its antibacterial activity . The research was conducted by the Oriental Journal of Chemistry. The compound was prepared from N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide using triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile at 100°C for 1 hour . The final compound was examined for its antibacterial activity .

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity, flammability, reactivity, and environmental impact.


Future Directions

This involves discussing potential applications of the compound and areas for future research.


properties

IUPAC Name

2-(cyclopropylmethoxy)-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-5,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRGKVOKHWPFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethoxy)-5-fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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